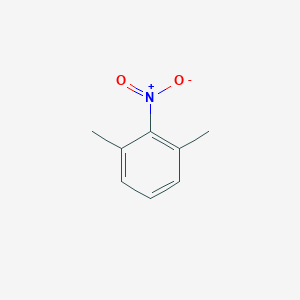

1,3-Dimethyl-2-nitrobenzene

Description

Nomenclature and Chemical Structure within Scientific Contexts

A precise understanding of a chemical compound's nomenclature and structure is fundamental for scientific communication and research. This section details the systematic naming, molecular characteristics, and isomeric forms of 1,3-Dimethyl-2-nitrobenzene.

Systematic IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound as This compound . nist.gov It is also commonly known by several synonyms, which are frequently encountered in chemical literature. These include 2-Nitro-m-xylene and 2,6-Dimethylnitrobenzene . nist.govlgcstandards.comsielc.com

Table 1: Nomenclature of this compound

| Type | Name |

|---|---|

| IUPAC Name | This compound nist.gov |

| Synonym | 2-Nitro-m-xylene nist.govsielc.com |

| Synonym | 2,6-Dimethylnitrobenzene nist.govsielc.com |

| Synonym | Benzene (B151609), 1,3-dimethyl-2-nitro- nist.gov |

| CAS Number | 81-20-9 nist.gov |

Molecular Formula and Molecular Weight

The molecular formula of this compound is C₈H₉NO₂ . nist.govlgcstandards.comnist.gov This formula indicates that each molecule is composed of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of the compound is approximately 151.16 g/mol . nist.govnist.govsigmaaldrich.com

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ nist.govlgcstandards.comnist.gov |

| Molecular Weight | 151.16 g/mol nist.govnist.govsigmaaldrich.com |

Structural Isomerism and Related Nitroaromatic Compounds

This compound is one of several structural isomers of dimethylnitrobenzene. Structural isomers share the same molecular formula but differ in the arrangement of their atoms. In the case of dimethylnitrobenzene, the isomers differ in the positions of the two methyl groups and one nitro group on the benzene ring. For instance, nitrating 1,3-dimethylbenzene (m-xylene) can lead to the formation of different positional isomers, including 4-nitro-1,3-dimethylbenzene and 2-nitro-1,3-dimethylbenzene. thestudentroom.co.uk

Other related nitroaromatic compounds include nitrobenzene (B124822), nitrotoluenes, and nitrophenols, which are synthesized through the nitration of benzene, toluene (B28343), and phenol, respectively. nih.gov These compounds are foundational to the study of nitroaromatics and serve as precursors in many industrial syntheses. nih.gov

Significance and Research Relevance of Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, are a significant class of chemicals in various scientific and industrial domains. nih.gov Their importance stems from the chemical properties imparted by the nitro group, which is strongly electron-withdrawing. wikipedia.org

Role in Organic Synthesis and Chemical Transformations

Nitroaromatic compounds are versatile intermediates in organic synthesis. researchgate.netscispace.com The nitro group can be readily converted into other functional groups, making these compounds valuable building blocks for more complex molecules. scispace.com A primary application is their reduction to form aromatic amines. wikipedia.org For example, this compound can be reduced to produce 2,6-dimethylaniline (B139824), a key intermediate in the synthesis of the local anesthetic Lidocaine (B1675312). gravitywaves.com

The synthesis of nitroaromatic compounds is typically achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), often generated from a mixture of nitric and sulfuric acids, reacts with an aromatic ring. nih.govnumberanalytics.com The conditions of this nitration reaction can be controlled to direct the position of the nitro group on the aromatic substrate. nih.gov

Relevance in Pharmaceutical Research and Drug Development

The unique electronic properties of the nitro group also make nitroaromatic compounds relevant in pharmaceutical research. researchgate.netsvedbergopen.com They serve as starting materials or key intermediates in the synthesis of a wide array of pharmaceuticals. nih.govnumberanalytics.com For instance, substituted nitrobenzenes are used to create diverse indoles, which are bioactive components in many drugs. nih.gov

While the nitro group can be crucial for the desired biological activity of a molecule, its presence can also be associated with toxicity. svedbergopen.comscielo.br Therefore, a significant area of research focuses on understanding the metabolic pathways of nitroaromatic drugs to balance their therapeutic efficacy with their potential for adverse effects. researchgate.netsvedbergopen.com The study of nitroaromatic compounds continues to be an active field, with ongoing efforts to develop new and efficient methods for their synthesis and to explore their potential in creating novel therapeutic agents. researchgate.netmdpi.com

Applications in Material Science and High-Performance Polymers

This compound serves as a crucial building block in the field of material science, primarily through its conversion to other reactive intermediates. While direct applications are limited, its role as a precursor is well-established, particularly in the synthesis of high-performance polymers.

A significant application of this compound is its use in the production of 2,6-dimethylaniline (2,6-xylidine) through a reduction reaction. gravitywaves.comscribd.comrsc.org This process typically involves catalytic hydrogenation, where the nitro group (-NO₂) is converted to an amino group (-NH₂). rsc.orggoogle.comairccse.com 2,6-dimethylaniline is a valuable monomer and intermediate used in the synthesis of various polymers and other chemicals. researchgate.netthermofisher.comnih.gov

Research has demonstrated the use of this compound in creating high-performance polymers intended for electronic applications. The incorporation of this compound's derivatives into polymer matrices has been shown to enhance properties such as thermal stability and electrical conductivity. For instance, derivatives of 2,6-dimethylaniline, such as 4,4′-Methylenebis(2,6-dimethylaniline), act as effective curing agents for epoxy resins and hardeners for other polymer systems, improving their mechanical strength and heat resistance. cymitquimica.com

Furthermore, catalysts derived from 2,6-dimethylaniline have been investigated for their efficacy in olefin polymerization, specifically for the production of polyethylene. researchgate.net Studies have shown that pre-catalysts synthesized from 2,6-dimethylaniline can yield high quantities of polymeric product. researchgate.net

Table 1: Applications of this compound in Material Science

| Application Area | Role of this compound | Resulting Product/Improvement |

|---|---|---|

| Polymer Synthesis | Intermediate for 2,6-dimethylaniline production. gravitywaves.comscribd.com | Monomer for various polymers. researchgate.net |

| High-Performance Polymers | Precursor for polymer matrix components. | Improved thermal stability and electrical conductivity. |

| Epoxy Resins | Precursor to 2,6-dimethylaniline, a building block for curing agents. cymitquimica.com | Enhanced mechanical properties and thermal stability. cymitquimica.com |

| Olefin Polymerization | Precursor to 2,6-dimethylaniline for catalyst synthesis. researchgate.net | Production of polyethylene. researchgate.net |

Environmental Presence and Toxicological Implications

As a member of the nitroaromatic compound family, this compound is associated with environmental and toxicological concerns. Nitroaromatic compounds are generally recognized as persistent environmental pollutants.

The compound is considered hazardous, with potential risks to both human health and the environment. ontosight.ai It is classified as toxic to aquatic life with long-lasting effects. ontosight.aisigmaaldrich.com Studies on similar dimethyl-nitrobenzene isomers indicate low to moderate toxicity to aquatic species like fish and daphnia. epa.gov Due to its low water solubility, it is not expected to bioaccumulate significantly; instead, it would primarily partition to water and soil. epa.govnoaa.gov While it is expected to biodegrade, the process is not considered to be rapid. epa.gov

Regarding human health, the toxicological properties of this compound have not been fully investigated. chemicalbook.com However, available information suggests it can cause irritation to the skin, eyes, and mucous membranes upon contact. noaa.govchemicalbook.com Inhalation of its vapors may lead to respiratory tract irritation. ontosight.aichemicalbook.com Like other nitroaromatic compounds, there is a potential for adverse effects on the blood, including methemoglobinemia and anemia, as the nitro group can react with DNA. epa.gov The National Toxicology Program (NTP) and the European Chemicals Agency (ECHA) maintain records on its known hazards. ontosight.ainih.gov

Table 2: Toxicological Profile of this compound

| Aspect | Finding | Source(s) |

|---|---|---|

| General Hazard | Considered hazardous to health and the environment. | ontosight.ai |

| Aquatic Toxicity | Toxic to aquatic organisms, with long-lasting effects. | ontosight.aisigmaaldrich.com |

| Human Exposure | May cause skin, eye, and respiratory irritation. | ontosight.ainoaa.govchemicalbook.com |

| Blood Effects | Potential for methemoglobinemia and anemia. | epa.gov |

| Genotoxicity | The nitro group has the potential to react with DNA. | epa.gov |

| Bioaccumulation | Not expected to bioaccumulate significantly. | epa.gov |

| Biodegradation | Expected to biodegrade, but not readily. | epa.gov |

Overview of Research Trajectories and Current Challenges

Current research involving this compound is multifaceted, focusing on optimizing its use as a chemical intermediate and addressing the environmental challenges associated with its production and use.

A primary research trajectory is the efficient and selective reduction of this compound to 2,6-dimethylaniline. rsc.orgairccse.com Studies focus on improving catalytic hydrogenation processes by exploring various catalysts, such as palladium on carbon (Pd/C) and nickel, and optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize the yield and purity of the aniline (B41778) product. google.comairccse.com The goal is to develop more cost-effective and environmentally benign production methods, for instance, by moving towards solvent-free reaction conditions. google.com

A significant challenge in the synthesis of this compound itself is controlling the regioselectivity of the nitration of m-xylene (B151644). The synthesis often yields a mixture of isomers, including the undesired 1,3-dimethyl-4-nitrobenzene, which necessitates purification steps to isolate the target compound. This presents a hurdle for industrial-scale production, driving research into more selective synthesis protocols.

Another critical area of research is the environmental impact of nitroaromatic compounds. The persistence of these chemicals in the environment necessitates the development of effective treatment methods for industrial wastestreams. Research in this area includes exploring degradation techniques, such as using reducing agents to break down the nitro compounds into less harmful substances. Furthermore, studies on the genotoxicity and metabolic pathways of its derivatives, such as 2,6-dimethylaniline, are ongoing to better understand their biological effects and potential risks. nih.gov

The exploration of novel applications for derivatives of this compound continues to be a research focus. This includes the development of new high-performance polymers and functional materials with tailored properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQKJQEWGVKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025134 | |

| Record name | 1,3-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethyl-2-nitrobenzene is a clear yellow liquid. (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

437 °F at 744 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

190 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.112 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

28.4 mmHg at 100 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81-20-9 | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylnitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9386D931 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

57 to 61 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dimethyl 2 Nitrobenzene

Established Synthetic Routes

Nitration of m-Xylene (B151644) via Electrophilic Aromatic Substitution

The direct nitration of m-xylene stands as the principal and most economically viable route for the production of 1,3-dimethyl-2-nitrobenzene. ontosight.ai This reaction involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of m-xylene. The two methyl groups on the aromatic ring are ortho, para-directing and activating, which influences the position of the incoming nitro group.

The classical and most widely used nitrating agent is a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). frontiersin.orgfrontiersin.org Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The reaction is typically carried out by adding m-xylene to the pre-cooled mixed acid under vigorous stirring. Temperature control is a critical parameter to ensure the desired product is obtained and to prevent unwanted side reactions. The reaction is often maintained at a low temperature, for instance, below 30°C, to minimize the formation of dinitrated and other byproducts. sciencemadness.org

Recent studies have explored more environmentally benign methods, such as using dilute aqueous nitric acid to reduce the use of corrosive and hazardous concentrated acids. nih.govfrontiersin.orgnih.gov

The nitration of m-xylene can theoretically yield three possible isomers: 2-nitro-1,3-dimethylbenzene, 4-nitro-1,3-dimethylbenzene, and 5-nitro-1,3-dimethylbenzene. However, the directing effects of the two methyl groups on the aromatic ring significantly influence the product distribution.

The methyl groups at positions 1 and 3 cooperatively direct the incoming electrophile to the ortho and para positions. This results in the preferential formation of 4-nitro-m-xylene (B166903) and 2-nitro-m-xylene. The formation of 5-nitro-m-xylene is sterically hindered and generally not observed in significant quantities.

The ratio of the isomers formed is dependent on the reaction conditions. For instance, traditional nitration using mixed H₂SO₄-HNO₃ can result in a mixture where 4-nitro-m-xylene is the major product, with a smaller amount of 2-nitro-m-xylene (this compound). google.com Some studies have reported a distribution of approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene under certain mixed-acid conditions. google.com The use of zeolite catalysts, such as zeolite Hβ, in combination with nitric acid and acetic anhydride (B1165640) has been shown to improve the regioselectivity, favoring the formation of one isomer over the other.

Table 1: Isomeric Product Distribution in the Nitration of m-Xylene

| Isomer | Position of Nitro Group | Typical Distribution (Mixed Acid) |

|---|---|---|

| 2-Nitro-m-xylene | 2 | 14% google.com |

| 4-Nitro-m-xylene | 4 | 86% google.com |

| 5-Nitro-m-xylene | 5 | Negligible |

Optimizing the yield of this compound while minimizing side reactions is a key focus in its synthesis. Over-nitration, leading to the formation of dinitro-m-xylene, is a significant side reaction that needs to be controlled. researchgate.net

Several factors influence the yield and selectivity:

Temperature: Maintaining a low reaction temperature is crucial to prevent dinitration and other side reactions. sciencemadness.org

Acid Ratio: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion and can influence the rate of reaction and the extent of side reactions. A 10% excess of nitric acid has been found to be optimal in some cases. sciencemadness.org

Reaction Time: The duration of the reaction impacts the conversion of the starting material and the formation of byproducts. researchgate.net

Catalysts: The use of solid acid catalysts like K-10 montmorillonite (B579905) can activate the system, but may also lead to increased over-nitration if not carefully controlled. nih.govresearchgate.net Continuous flow reactors are also being explored to enhance safety, efficiency, and control over reaction parameters, which can lead to improved yields and selectivity. bohrium.comnih.gov

One study found that optimal conditions for mononitration of m-xylene to achieve a high yield (98%) involved using 1.08 moles of sulfuric acid per mole of xylene, a 10% excess of nitric acid, a sulfuric acid concentration of 81%, a temperature of 30°C, and a reaction time of 60 minutes. sciencemadness.org

Alternative Synthetic Pathways and Emerging Methodologies

While direct nitration is the dominant method, alternative synthetic routes for this compound have been explored, though they are generally less efficient.

Reductive Amination Followed by Oxidation

An indirect route to this compound involves a multi-step process starting from a related compound. researchgate.net This pathway can be considered for specific applications where the direct nitration method is not suitable.

The process typically involves the following steps:

Reduction: The nitro group of a pre-existing nitroaromatic compound is reduced to an amino group (-NH₂). For instance, this compound itself can be reduced to 2,6-dimethylaniline (B139824) using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. gravitywaves.com

Oxidation: The resulting amine is then oxidized back to a nitro group.

This method is generally considered less efficient than direct nitration due to the additional synthetic steps involved. However, the principles of reductive amination are widely used in organic synthesis to create various amine compounds from nitroaromatics and carbonyl compounds. frontiersin.orgorganic-chemistry.orgorganic-chemistry.orgmagtech.com.cnnih.gov

Alternative Synthetic Pathways and Emerging Methodologies

Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Continuous flow chemistry and microreactor technologies have emerged as superior methods for the synthesis of nitroaromatic compounds, offering enhanced safety and efficiency compared to traditional batch processes. bohrium.combeilstein-journals.org These technologies provide excellent control over reaction parameters such as temperature and residence time, which is crucial for managing the highly exothermic nature of nitration reactions. beilstein-journals.org

Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, leading to improved reaction yields and selectivity. bohrium.commdpi.com For instance, the nitration of 1,3-dimethylbenzene in a sonicated PTFE tube reactor demonstrated the influence of residence time on conversion, achieving 100% conversion at 15 minutes. bohrium.com Further optimization in a Uniqsis chip reactor showed that both residence time and temperature affect conversion and selectivity. bohrium.com The scalability of these systems has been demonstrated, with successful scale-up of 2,4-dimethyl-1-nitrobenzene synthesis in a 4.5 mL plate reactor, maintaining high yield and selectivity over a 5-hour continuous run. bohrium.com

| Parameter | Batch Processing | Flow Chemistry/Microreactors |

|---|---|---|

| Safety | Higher risk due to poor heat dissipation in large volumes. | Enhanced safety due to excellent temperature control and small reaction volumes. bohrium.combeilstein-journals.org |

| Heat & Mass Transfer | Often limited, leading to potential side reactions and lower selectivity. | Superior heat and mass transfer, improving yield and selectivity. bohrium.commdpi.com |

| Control | Difficult to precisely control reaction parameters. | Excellent control over temperature, residence time, and concentrations. beilstein-journals.org |

| Scalability | Can be challenging and may introduce safety risks. | Readily scalable by numbering-up or longer run times. bohrium.com |

Zeolite Catalysts in Nitration Processes

Zeolite catalysts, particularly zeolite beta, have been investigated as a more environmentally friendly alternative to traditional mixed-acid (H₂SO₄/HNO₃) systems for the nitration of xylenes. google.com The conventional mixed-acid process is corrosive and generates significant acid waste. google.com Zeolites offer the advantage of being solid, reusable catalysts. google.com

In the nitration of m-xylene using 70% nitric acid and a zeolite beta catalyst, the selectivity towards different isomers is a key consideration. google.com While traditional methods for nitrating m-xylene yield a higher percentage of the 4-nitro-m-xylene isomer (86%) over the 2-nitro-m-xylene isomer (14%), the use of specific zeolite catalysts can alter this selectivity. google.com The process typically involves heating the xylene and catalyst with the continuous addition of nitric acid, and the water formed during the reaction is removed to maintain catalyst activity. google.com

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely dictated by the presence of the nitro group and the methyl groups on the benzene ring.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH2), a fundamental transformation in organic synthesis.

The reduction of this compound is the primary route to synthesize 2,6-dimethylaniline. gravitywaves.comscribd.com This aniline (B41778) derivative is a crucial intermediate in the production of various chemicals, including dyes and pharmaceuticals. airccse.com The reaction involves the conversion of the nitro group to an amino group, yielding the corresponding aniline. gravitywaves.com

The reduction of this compound can be achieved through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or nickel, in the presence of hydrogen gas. airccse.comgoogle.com The reaction is typically carried out in a solvent like ethanol. isroset.org Studies on the liquid-phase hydrogenation of dimethyl-nitrobenzene using a 5% Pd/C catalyst have shown that the reaction rate is influenced by factors such as hydrogen pressure, temperature, and catalyst loading. isroset.org The process yields dimethyl-aniline as the sole product. isroset.org Another approach involves using a nickel catalyst in a solvent-free system, which can reduce production costs by eliminating the need for solvent separation. google.com

| Catalyst | Solvent | Temperature Range | Pressure Range | Key Findings |

|---|---|---|---|---|

| 5% Pd/C | Ethanol | 343–403 K | 4–10 bar H₂ | Reaction rate is dependent on temperature, pressure, and catalyst concentration. isroset.org |

| Nickel | Solvent-free | 60-120 °C | 1.0-2.5 MPa | Provides a more economical route by avoiding the use of solvents. google.com |

Chemical Reducing Agents: A classic laboratory method for this reduction involves the use of tin (Sn) and concentrated hydrochloric acid (HCl). gravitywaves.comscribd.com In this reaction, the tin metal in the acidic medium acts as the reducing agent, converting the nitro group to an amino group. gravitywaves.com Other reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, have also been used to produce N-hydroxyl-2,6-dimethylaniline from this compound. nih.gov More recently, iron-based catalysts in the presence of a silane (B1218182) reducing agent have been shown to be effective for the chemoselective reduction of nitroarenes, including this compound, to their corresponding anilines with high yields. rsc.org

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—two methyl groups and a nitro group—direct the position of the incoming electrophile. The nitro group is a deactivating group and a meta-director, while the methyl groups are activating and ortho-, para-directors. The interplay of these directing effects determines the regioselectivity of the substitution reaction. youtube.com The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, is the active electrophile in nitration reactions. masterorganicchemistry.com

Directing Effects of Substituents

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring play a crucial role. In the case of m-xylene, the starting material for the synthesis of this compound, the two methyl groups are ortho, para-directing and activating. uoanbar.edu.iqpearson.comquora.com This means they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the positions ortho and para to themselves.

During the nitration of m-xylene, the nitro group (NO₂⁺) is the electrophile. The two methyl groups in m-xylene synergistically direct the incoming nitro group. The positions ortho to one methyl group and para to the other are highly activated. uoanbar.edu.iq Specifically, the C2 position is ortho to both methyl groups, and the C4 position is ortho to the C3-methyl group and para to the C1-methyl group. While both sites are activated, the position between the two methyl groups (C2) can be subject to steric hindrance. uoanbar.edu.iq Nevertheless, the strong activation provided by the two methyl groups facilitates the reaction.

Conversely, if we consider the nitration of a molecule already containing a nitro group, such as nitrobenzene (B124822), the nitro group is a deactivating and meta-directing substituent. uoanbar.edu.iqchemguide.co.uk It withdraws electron density from the ring, making further substitution more difficult and directing the incoming group to the meta position. uoanbar.edu.iq

In the context of this compound itself, the two methyl groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. The combined effect of these groups will influence any subsequent electrophilic substitution reactions. The activating methyl groups generally have a stronger directing effect than the deactivating nitro group. uoanbar.edu.iq

Oxidation of Methyl Groups to Carboxylic Acids

The methyl groups of this compound can be oxidized to carboxylic acid groups. The presence of the nitro group activates the methyl groups, making them more susceptible to oxidation. researchgate.netoup.com Vigorous oxidation of this compound can lead to the formation of dicarboxylic acids. byjus.com

The oxidation of nitrotoluenes, in general, has been studied using various oxidizing agents. For instance, the oxidation of o- and p-nitrotoluenes with electro-generated superoxide (B77818) ion yields the corresponding carboxylic acids. researchgate.netoup.com The mechanism is believed to involve the formation of a nitrobenzaldehyde as an intermediate. researchgate.netoup.com The rate of oxidation of the methyl group is influenced by the position of the nitro group. Studies on the oxidation of nitrotoluene derivatives by permanganate (B83412) have also been conducted to understand the reaction pathways. nih.gov

The table below summarizes the oxidation products of different nitrotoluene isomers.

| Starting Material | Oxidizing Agent | Major Product | Intermediate |

| o-Nitrotoluene | Electro-generated Superoxide Ion | o-Nitrobenzoic acid | o-Nitrobenzaldehyde |

| p-Nitrotoluene | Electro-generated Superoxide Ion | p-Nitrobenzoic acid | p-Nitrobenzaldehyde |

| m-Nitrotoluene | Electro-generated Superoxide Ion | m-Nitrobenzoic acid | Not specified |

| p-Nitrotoluene | Permanganate | p-Nitrobenzoic acid | - |

Interactive Data Table: Oxidation of Nitrotoluenes (This is a simplified representation. Actual yields and byproducts may vary based on reaction conditions.)

Photochemical Transformations

Nitroaromatic compounds, including this compound, exhibit unique photochemical properties. kaust.edu.sarsc.org Upon absorption of light, these molecules can undergo various transformations, including intersystem crossing, photodissociation, and photoreduction. kaust.edu.sarsc.orgnih.gov

The photochemistry of nitroaromatic compounds is often initiated by excitation to a singlet excited state, followed by rapid intersystem crossing to a triplet state. kaust.edu.sarsc.org The presence of oxygen-centered non-bonding orbitals in the nitro group facilitates this process. kaust.edu.sarsc.org From the triplet state, several reaction pathways are possible.

One common photochemical reaction of nitroaromatics is the abstraction of a hydrogen atom, either intramolecularly or from the solvent. rsc.org For example, the irradiation of nitrobenzene in the presence of an alcohol can lead to its reduction. rsc.org Another significant photochemical process is the photorelease of nitric oxide (NO) or nitrogen dioxide (NO₂). kaust.edu.saacs.orgacs.org This occurs through a complex series of atomic rearrangements and changes in electronic states. kaust.edu.sa The study of these photodissociation pathways is crucial for understanding the environmental fate of nitroaromatic compounds. kaust.edu.sa

Recent theoretical studies on nitrobenzene have explored the mechanisms of its photophysical relaxation and photodissociation. acs.orgacs.org These studies have challenged previously assumed pathways and highlighted the importance of specific triplet states in the dissociation process. acs.org The substitution pattern on the aromatic ring can influence the photochemical behavior. kaust.edu.sa For instance, the photochemistry of 2-nitrotoluene (B74249) has been shown to involve the formation of an aci-nitro intermediate. ucl.ac.uk

Reactions with Positronium Atoms and Complex Formation

Positronium (Ps), the bound state of an electron and its antiparticle, a positron, can react with nitroaromatic compounds like this compound to form complexes. researchgate.netacs.orgosti.gov The study of these reactions provides insights into the electronic properties of the molecules and the nature of the interactions.

The reaction rate constants of positronium with various nitrobenzene derivatives have been measured. researchgate.net For relatively weak Ps acceptors, such as this compound, the rate constant has been observed to increase with external pressure. researchgate.net This suggests that the formation of the Ps-complex is favored under pressure.

Anomalous magnetic quenching of ortho-positronium (o-Ps) has been observed in solutions of this compound in solvents like dodecane (B42187) and toluene (B28343). researchgate.netoup.com This phenomenon, where the lifetime of o-Ps is significantly shortened by a magnetic field, is attributed to the formation of a weakly bound complex between positronium and the nitro compound. researchgate.netoup.com The stability of these positronium complexes is influenced by the solvent. osti.gov The bubble model is often used to describe the behavior of Ps in liquids and its reactions. aip.org

The table below shows the observed rate constants for the reaction of positronium with various nitroaromatic compounds.

| Compound | Observed Rate Constant (Kobsd) |

| This compound | 0.039 (±0.003) |

| p-Dinitrobenzene | High |

| Nitrobenzene | High |

| p-Nitroanisole | Low |

Interactive Data Table: Positronium Reaction Rate Constants (Values are relative and for comparative purposes)

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-dimethyl-2-nitrobenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

In the ¹H NMR spectrum of this compound, the substitution pattern on the benzene (B151609) ring removes its symmetry. Consequently, the two methyl groups and the three aromatic protons are chemically non-equivalent, leading to distinct signals for each.

The spectrum is characterized by signals in the aromatic and aliphatic regions. The aromatic protons typically appear as a complex multiplet between δ 7.20 and 7.45 ppm. The integration of this multiplet corresponds to three protons. The two methyl groups are expected to appear as two separate singlets in the upfield region, typically around δ 2.35 ppm. The slight difference in their electronic environments, due to the adjacent nitro group, should make them distinguishable in a high-resolution spectrum.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic Protons (H4, H5, H6) | 7.20 - 7.45 | Multiplet (m) | 3H |

| Methyl Protons (C1-CH₃) | ~2.35 | Singlet (s) | 3H |

| Methyl Protons (C3-CH₃) | ~2.35 | Singlet (s) | 3H |

Note: The two methyl groups are chemically non-equivalent and should ideally show distinct singlets. Some sources report a single signal, which may be due to low instrument resolution or accidental chemical shift equivalence.

The lack of symmetry in this compound means that all eight carbon atoms are in unique chemical environments. This results in a ¹³C NMR spectrum with eight distinct signals. The chemical shifts are significantly influenced by the attached functional groups—the electron-withdrawing nitro group (NO₂) and the electron-donating methyl groups (CH₃).

The carbon atom directly bonded to the nitro group (C2) is heavily deshielded and appears furthest downfield. The carbons bearing the methyl groups (C1 and C3) also have characteristic shifts in the aromatic region. The remaining aromatic carbons (C4, C5, C6) are distinguished based on their proximity to the substituents. The two methyl carbons appear in the typical upfield aliphatic region but are non-equivalent. The interpretation of the spectrum relies on understanding these substituent effects on the benzene ring. mdpi.comcdnsciencepub.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) Range |

| C2-NO₂ | 148 - 152 |

| C1-CH₃ | 135 - 138 |

| C3-CH₃ | 132 - 135 |

| C5 | 128 - 130 |

| C4 | 126 - 128 |

| C6 | 124 - 126 |

| C1-C H₃ | 18 - 22 |

| C3-C H₃ | 15 - 19 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. These techniques are particularly effective for identifying functional groups, which have characteristic absorption or scattering frequencies.

The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group appear as two distinct and intense bands. Other characteristic bands confirm the presence of the aromatic ring and the methyl groups.

Key vibrational modes observed in the FTIR spectrum include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium bands from the methyl groups in the 2850-3000 cm⁻¹ region.

NO₂ asymmetric stretching: A very strong band typically found around 1520 cm⁻¹.

NO₂ symmetric stretching: A strong band observed near 1350 cm⁻¹.

Aromatic C=C stretching: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | ~1520 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| NO₂ Symmetric Stretch | ~1350 | Strong |

FT-Raman spectroscopy provides complementary information to FTIR. According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. Non-polar bonds and symmetric vibrations typically produce strong Raman signals.

For this compound, the symmetric stretch of the nitro group is expected to be prominent in the FT-Raman spectrum. The aromatic ring vibrations and the C-C bond stretches should also yield characteristic signals. In contrast to FTIR, the C=C stretching vibrations in the aromatic ring often give a stronger signal in Raman spectroscopy. niscpr.res.inniscair.res.in

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| NO₂ Asymmetric Stretch | ~1520 | Weak-Medium |

| Aromatic Ring Stretch | 1580 - 1610 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying compounds in a mixture.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at m/z 151, which corresponds to its molecular weight (151.16 g/mol ). nist.govnist.gov The fragmentation pattern is characteristic of a nitroaromatic compound. Key fragments include:

[M-O]⁺ (m/z 135): Loss of an oxygen atom from the nitro group.

[M-NO]⁺ (m/z 121): Loss of a nitric oxide radical.

[M-NO₂]⁺ (m/z 105): Loss of the nitro group, resulting in the stable dimethylbenzene cation. This is often a prominent peak.

[M-CH₃]⁺ (m/z 136): Loss of a methyl radical.

GC-MS is a standard method for the analysis of semivolatile organic compounds like this compound. hpst.cz The technique allows for the separation of isomers and other impurities before detection by the mass spectrometer. An important consideration in GC-MS analysis is the choice of carrier gas. When using hydrogen (H₂) as a carrier gas, there is a risk of in-source hydrogenation, where the nitro group of nitrobenzene (B124822) can be reduced to an amino group, potentially leading to misidentification. hpst.cz

X-ray Diffraction (XRD) and Crystal Structure Analysis

In the crystal structures of both 1,2-dimethyl-3-nitrobenzene (B167072) and 2,4-dimethyl-1-nitrobenzene, weak C—H⋯O and π–π stacking interactions are identified as significant forces in the crystal packing. iucr.orgnih.gov

Crystallographic Data for Isomers of Dimethylnitrobenzene

The following tables summarize the crystallographic data obtained for the isomers of dimethylnitrobenzene. This data provides a comparative basis for understanding the potential solid-state structure of this compound.

Table 1: Crystal Data and Structure Refinement for 1,2-Dimethyl-3-nitrobenzene iucr.orgnih.gov

| Parameter | Value |

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 3.9338(5) |

| b (Å) | 14.022(3) |

| c (Å) | 14.126(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 778.6(2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.289 |

| Absorption Coefficient (mm⁻¹) | 0.093 |

| F(000) | 320 |

Table 2: Crystal Data and Structure Refinement for 2,4-Dimethyl-1-nitrobenzene iucr.orgnih.gov

| Parameter | Value |

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 1.54184 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.0284(4) |

| b (Å) | 3.9161(1) |

| c (Å) | 16.3869(5) |

| α (°) | 90 |

| β (°) | 95.539(3) |

| γ (°) | 90 |

| Volume (ų) | 767.14(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.308 |

| Absorption Coefficient (mm⁻¹) | 0.771 |

| F(000) | 320 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3-dimethyl-2-nitrobenzene. researchgate.netrasayanjournal.co.in This method allows for the accurate calculation of various molecular properties by modeling the electron density.

Geometry Optimization and Molecular Structure Prediction

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p), have been employed to determine the optimized molecular structure of this compound. researchgate.netscispace.comniscpr.res.in These calculations predict a planar structure for the benzene (B151609) ring with the two methyl groups and the nitro group also lying in the same plane. niscpr.res.in The optimized geometric parameters obtained from these calculations are in good agreement with experimental data and serve as a reliable foundation for further computational studies. researchgate.netrasayanjournal.co.in For instance, a study on the related 1,2-dimethyl-3-nitrobenzene (B167072) found that both DFT and Hartree-Fock (HF) calculations yielded geometric parameters that were a good approximation and suitable for calculating other properties like vibrational wavenumbers. rasayanjournal.co.in

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared and Raman spectra. For the related compound 1,3-dimethyl-5-nitrobenzene, DFT calculations at the B3LYP/6-31G(d,p) level have been used to simulate its FTIR and FT-Raman spectra. niscpr.res.in The calculated vibrational frequencies and intensities showed excellent agreement with the experimental spectra, allowing for detailed assignments of the vibrational modes. niscpr.res.in This approach helps in understanding the influence of the methyl and nitro groups on the vibrational characteristics of the benzene ring. niscpr.res.in Similar computational studies on nitrobenzene (B124822) and its isotopomers have also demonstrated the accuracy of DFT in modeling isotopic shifts and changes in IR intensities. researchgate.net

Electronic Properties: HOMO-LUMO Analysis and Reactivity Descriptors

The electronic properties of this compound have been investigated using Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trimist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A larger HOMO-LUMO gap suggests higher stability and lower reactivity. dergipark.org.tr For many nitroaromatic compounds, these calculations are performed to understand their biological activity. imist.ma

Global reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, are derived from the HOMO and LUMO energies. semanticscholar.org These descriptors provide quantitative measures of the molecule's reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies. semanticscholar.orgresearchgate.net For instance, Parr's electrophilicity index has been shown to be a useful descriptor for modeling the toxicity of nitrobenzene derivatives. researchgate.net

Non-covalent Interactions (e.g., RDG-NCI analysis)

Non-covalent interactions (NCI) play a vital role in determining the structure and stability of molecular systems. researchgate.net The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces and hydrogen bonds. researchgate.netnih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and their nature (attractive or repulsive) can be determined. nih.gov For example, in a study of 2,4-dimethyl-1-nitrobenzene, RDG-NCI analysis was used to identify the non-covalent interactions present within the molecule. dergipark.org.tr This type of analysis is crucial for understanding how this compound might interact with other molecules in a biological or chemical system. dergipark.org.trdergipark.org.tr

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

QSAR and QSTR studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govresearchgate.net These models are valuable for predicting the toxicity of new or untested chemicals. researchgate.netisca.me

Hydrophobicity and Electrophilic Reactivity as Structural Factors

For nitroaromatic compounds like this compound, hydrophobicity and electrophilic reactivity are considered the most significant structural factors contributing to their toxic action. nih.govisca.me Hydrophobicity, often quantified by the logarithm of the partition coefficient (log P), governs the transport of the compound to its site of action. nih.gov Electrophilicity relates to the intrinsic reactivity of the molecule, which can involve the reduction of the nitro group or the molecule acting as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

In QSAR studies of nitrobenzenes' toxicity against the ciliate Tetrahymena pyriformis, these factors are used as descriptors to build predictive models. nih.govisca.me The toxicity is often expressed as the 50% inhibition growth concentration (IGC50). imist.manih.gov By correlating these structural descriptors with the observed toxicity, QSAR models can be developed to estimate the toxicity of other nitroaromatic compounds. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design and toxicology to understand the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. researchgate.netnih.gov By simulating the binding process, molecular docking can provide insights into the potential mechanisms of toxicity at a molecular level.

In general, molecular docking simulations for nitroaromatic compounds involve several key steps. First, the three-dimensional structures of both the ligand (the nitroaromatic compound) and the target protein are obtained, either from experimental data (e.g., X-ray crystallography) or through homology modeling. The simulation then places the ligand in the binding site of the protein and calculates the binding affinity using a scoring function. This process helps to identify the most stable binding pose and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov

For example, molecular docking studies on other nitroaromatic compounds have been used to investigate their potential as enzyme inhibitors. nih.gov In such studies, researchers dock the compounds into the active site of a target enzyme, like glutathione (B108866) reductase, to predict their binding affinity and mechanism of inhibition. nih.gov These simulations can reveal how the nitroaromatic compound occludes the active site, preventing the natural substrate from binding. nih.gov Similarly, docking has been employed to understand the interaction of nitro benzamide (B126) derivatives with enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS). researchgate.net The results of these simulations can help explain the observed biological activity and guide the design of new, potentially less toxic or more effective, molecules. researchgate.net

While direct docking data for this compound is absent, the principles and applications demonstrated in studies of related compounds provide a clear framework for how such investigations could be conducted. Future molecular docking simulations could target proteins known to be affected by nitroaromatic compounds, such as those involved in oxidative stress or metabolic activation, to unravel the specific molecular interactions that underpin the toxicity of this compound.

Environmental Fate, Transport, and Biotransformation

Environmental Occurrence and Distribution

1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is a synthetic organic compound. ontosight.ai Its presence and distribution in the environment are influenced by its physicochemical properties, such as being slightly soluble in water and combustible. ontosight.ainoaa.govnih.gov

As a component of nitroxylenes, this compound can be found as a contaminant in soil and groundwater, often as a result of industrial activities like the production of dyes, pigments, and pharmaceuticals. ontosight.ainih.gov Its insolubility in water suggests that when released into the environment, it is more likely to partition to soil and sediment rather than remain in the water column. noaa.govepa.gov Contamination of soil and groundwater by nitroaromatic compounds, including nitrotoluenes, has been noted at sites of former ammunition plants. asm.org The compound's potential for bioaccumulation in aquatic food chains highlights its environmental persistence. scispace.com

Biodegradation and Microbial Transformations

The biodegradation of nitroaromatic compounds like this compound is a key process in their environmental removal. Microorganisms have evolved diverse strategies to metabolize these synthetic compounds. nih.govcswab.org

Under aerobic conditions, bacteria have developed two primary strategies for the degradation of nitrotoluenes: oxidative and reductive pathways. asm.orgresearchgate.net

The oxidative pathway involves the initial attack on the aromatic ring by a dioxygenase enzyme. nih.gov For 2-nitrotoluene (B74249), a compound structurally similar to this compound, the enzyme 2-nitrotoluene 2,3-dioxygenase adds both atoms of molecular oxygen to the ring, which results in the formation of 3-methylcatechol (B131232) and the release of the nitro group as nitrite (B80452). nih.govresearchgate.net This catechol intermediate is then further degraded through a meta-cleavage pathway. researchgate.netnih.govresearchgate.net

Another aerobic strategy involves the oxidation of the methyl group. For example, some Pseudomonas strains degrade 4-nitrotoluene (B166481) by oxidizing the methyl group to form 4-nitrobenzoate, which is then further metabolized. asm.orgresearchgate.net

The table below summarizes key enzymes and intermediates in the aerobic degradation of related nitrotoluenes.

| Initial Substrate | Key Enzyme Type | Initial Intermediate(s) | Pathway Type | Reference |

| 2-Nitrotoluene | Dioxygenase | 3-Methylcatechol | Oxidative (denitration) | nih.govresearchgate.net |

| 4-Nitrotoluene | Monooxygenase | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde | Oxidative (methyl group) | asm.orgresearchgate.net |

| 4-Nitrotoluene | Reductase | 4-Hydroxylaminotoluene | Reductive | asm.org |

This table is based on data for structurally similar nitrotoluenes to infer potential pathways for this compound.

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. ethz.ch This process is often the initial step in their biodegradation. ethz.ch The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding aniline (B41778) derivative. scispace.com For example, under anaerobic conditions, 4-nitrotoluene is completely converted to 6-amino-m-cresol. asm.org The reduction of the nitro group to an amino group is a common feature in the anaerobic metabolism of various nitroaromatic compounds. oup.com

Recent research has also explored photoinduced anaerobic oxidation, where photoexcited nitroarenes can act as oxidants for various organic functional groups. chemrxiv.orgresearchgate.net

Both pure microbial cultures and microbial consortia have been shown to be effective in degrading nitrotoluenes.

Pure Cultures: Several individual bacterial strains have been isolated that can utilize nitrotoluenes as a sole source of carbon, nitrogen, and energy. nih.govnih.gov

Micrococcus sp. strain SMN-1 , isolated from pesticide-contaminated soil, can degrade 2-nitrotoluene via an oxidative pathway, converting it to 3-methylcatechol. researchgate.netnih.gov

Acidovorax sp. strain JS42 is capable of growing on 2-nitrotoluene, initiating degradation with a dioxygenase enzyme. nih.gov

A Mycobacterium sp. strain HL 4-NT-1 was found to utilize 4-nitrotoluene as its sole source of nitrogen, carbon, and energy. asm.org

Pseudomonas putida OU83 has been shown to degrade 3-nitrotoluene, primarily through the reduction of the nitro group to form 3-aminotoluene. oup.com

Microbial Consortia: Often, the complete mineralization of complex nitroaromatic compounds is more efficiently achieved by a microbial consortium, where different species carry out different steps of the degradation pathway. ethz.chnih.gov A bacterial consortium isolated from pesticide-contaminated soil was able to degrade 2-nitrotoluene. nih.gov In some cases, consortia are necessary for degradation because one species initiates the attack on the compound, and another member of the consortium is required to metabolize the resulting intermediates. nih.gov For instance, consortia have been identified where one bacterial strain oxidizes 2,4-dinitrotoluene (B133949) to produce intermediates like 4-methyl-5-nitrocatechol, which are then degraded by other bacteria in the consortium. nih.gov The combination of different bacterial strains can also lead to more rapid degradation compared to pure cultures. scispace.com

Abiotic Transformation Processes

Hydrolysis is a chemical reaction with water that can lead to the transformation of a compound. For this compound, hydrolysis is not considered a significant environmental fate process under typical environmental conditions of pH and temperature. nih.gov The molecule lacks functional groups that are readily susceptible to hydrolysis. nih.gov Studies on the closely related compound nitrobenzene (B124822) have also indicated that it is not appreciably hydrolyzed by alkali. uni.edu Aromatic nitro compounds can, however, react with strong bases under certain conditions, but this is not a typical environmental hydrolysis reaction. noaa.gov

Bioaccumulation Potential and Environmental Mobility

The potential for this compound to accumulate in living organisms and its mobility in the environment are largely governed by its partitioning behavior between water and organic phases, such as lipids in organisms or organic matter in soil.

The octanol-water partition coefficient (Log Kₒw) is a key parameter used to estimate the bioaccumulation potential of a chemical. A higher Log Kₒw value generally indicates a greater tendency for a substance to partition into fatty tissues and thus bioaccumulate. For the related isomer, 1,2-dimethyl-3-nitrobenzene (B167072), the Log Kₒw has been reported as 2.83. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov Based on this, a bioconcentration factor (BCF) of 724 has been estimated, which indicates a high potential for bioconcentration in aquatic organisms. nih.gov However, it is important to note that no specific bioaccumulation data for this compound is readily available. ontosight.ai

The mobility of this compound in the environment, particularly in soil and aquatic systems, is influenced by its tendency to adsorb to soil particles and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. A higher Koc value indicates stronger adsorption and lower mobility.

Toxicology and Biological Interactions: Advanced Research

Mechanisms of Toxicity at the Molecular and Cellular Level

The toxicity of 1,3-dimethyl-2-nitrobenzene at the molecular and cellular level is a multifaceted process, primarily driven by the chemical reactivity of the nitro group. This functional group is central to the compound's biological interactions, initiating a cascade of reactions that can lead to cellular damage.

A key aspect of the toxicity of nitroaromatic compounds, including this compound, is the metabolic reduction of the nitro group. nih.govresearchgate.net This process can occur through enzymatic pathways, such as with nitroreductases, or via redox cycling. nih.gov The reduction transforms the nitro group (-NO₂) into various reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives, and ultimately to the corresponding amine (-NH₂). masterorganicchemistry.comacs.org This reductive metabolism is a critical activation step, as the intermediates generated are often more reactive and toxic than the parent compound. researchgate.net The electrochemical reduction of nitroarenes is known to begin with a single electron transfer, initiating the formation of these reactive species. unimi.it This redox cycling can lead to a state of cellular toxicity and the subsequent death of microorganisms and potentially harm human cells. researchgate.net

The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution within the benzene (B151609) ring. researchgate.netwikipedia.org This property makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction where a nucleophile replaces a group on the ring. wikipedia.org The electrophilic nature of this compound allows it to engage in substitution reactions, leading to the formation of new chemical bonds and structures. The metabolites generated from the reduction of the nitro group, particularly the nitroso and hydroxylamino intermediates, are electrophilic and can form covalent bonds (adducts) with cellular macromolecules like DNA and proteins. This binding can disrupt normal cellular function and is a significant mechanism of toxicity for nitroaromatic compounds.

The mechanism of action for this compound involves its interaction with a variety of molecular targets. The polarity and electronic characteristics imparted by the nitro group can facilitate interactions with biological molecules such as amino acids within proteins. researchgate.net For the broader class of nitroaromatics, like nitrobenzene (B124822), research has shown the potential for endocrine disruption. d-nb.info This can manifest as decreased levels of crucial hormones, including thyroid-stimulating hormone (TSH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. d-nb.info Furthermore, metabolic processes can generate free radicals that are implicated in carcinogenicity, potentially through epigenetic mechanisms like altered DNA methylation. tandfonline.com

A primary mechanism of nitroaromatic toxicity is the induction of oxidative stress. researchgate.net The metabolic reduction of the nitro group is a key source of this stress, as it can generate reactive oxygen species (ROS), including superoxide (B77818) anions. researchgate.nettandfonline.com This process can deplete cellular antioxidant defenses, such as glutathione (B108866) (GSH), and increase lipid peroxidation, leading to membrane damage. d-nb.info In experimental models using nitrobenzene, exposure has been linked to significant oxidative damage in testicular tissue. d-nb.info This imbalance between the production of ROS and the cell's ability to detoxify them disrupts cellular signaling and can cause damage to all cellular components.

Genotoxicity and Carcinogenicity Research (Excluding Basic Carcinogenicity Classification)

Research into the genotoxicity of this compound has yielded specific insights. Data from the National Toxicology Program (NTP) includes evaluations of its potential to cause mutations in bacterial systems like the Ames test. nih.gov While some nitroaromatic compounds are known to be mutagenic or carcinogenic nih.gov, the picture for this class of chemicals is complex. For instance, nitrobenzene has been observed to cause cancer in animal studies, yet it often produces negative results in standard genotoxicity assays. tandfonline.com This suggests that its carcinogenicity may not stem from direct DNA damage but rather from non-DNA reactive (epigenetic) pathways, possibly driven by free radicals and inflammation. tandfonline.com In general, nitroaromatic compounds are known to have the potential to react with DNA due to the nitro group. epa.gov Studies on related compounds, such as 1-chloro-4-nitrobenzene, have shown evidence of DNA strand breaks in vivo. europa.eu

Comparative Toxicology with Other Nitroaromatic Compounds

The toxicity of this compound can be understood more clearly when compared with other nitroaromatic compounds. The position and number of methyl and nitro groups on the benzene ring significantly influence the compound's properties and toxicity.

For example, studies comparing dimethyl-nitrobenzene isomers and nitrotoluenes show that these compounds often induce similar adverse effects on the blood, such as methemoglobinemia, anemia, and spleen congestion. epa.gov However, the potency can vary; 2-nitrotoluene (B74249) is considered a more potent DNA-reactive agent compared to other isomers. epa.gov The steric hindrance caused by the proximity of the nitro group to the methyl groups in 2-nitro-m-xylene (this compound) can reduce its reactivity in certain reactions compared to less substituted compounds like nitrobenzene.